molecular formula C18H22N2O3S2 B5001021 N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

Cat. No. B5001021
M. Wt: 378.5 g/mol
InChI Key: PBVWVUSFUCIUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, also known as MPT0B392, is a novel small molecule compound that has been developed as a potential anticancer agent. In recent years, there has been increasing interest in the development of new drugs for the treatment of cancer, and MPT0B392 has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are important for the growth and survival of cancer cells. These pathways include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the STAT3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to have synergistic effects with other anticancer agents, such as paclitaxel and cisplatin.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide is its relatively low toxicity compared to other anticancer agents. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its poor solubility, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide. These include further preclinical studies to better understand its mechanism of action and to optimize its efficacy. Clinical trials will also be needed to determine the safety and efficacy of this compound in humans. Additionally, studies to improve the solubility of this compound may lead to the development of more effective formulations of the compound.

Synthesis Methods

The synthesis of N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide involves several steps, including the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. This is followed by the reaction of the resulting compound with 2-[(3-methylbenzyl)thio]ethylamine to form the intermediate compound 4-nitrophenyl-{2-[(3-methylbenzyl)thio]ethyl}amine. The final step involves the reaction of the intermediate compound with sulfuryl chloride to form this compound.

Scientific Research Applications

N-{4-[({2-[(3-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and colon cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis.

properties

IUPAC Name

N-[4-[2-[(3-methylphenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14-4-3-5-16(12-14)13-24-11-10-19-25(22,23)18-8-6-17(7-9-18)20-15(2)21/h3-9,12,19H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVWVUSFUCIUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.